molecular formula C21H22N4OS B6120257 N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B6120257
M. Wt: 378.5 g/mol
InChI Key: LUQGVQCUEYGOPH-UHFFFAOYSA-N
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Description

“N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide” is a complex organic compound that features a combination of pyridine, indazole, and benzothiophene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide” likely involves multi-step organic synthesis. Typical steps might include:

    Formation of the indazole ring: This could involve cyclization reactions starting from appropriate hydrazine and ketone precursors.

    Attachment of the pyridine moiety: This might be achieved through nucleophilic substitution or coupling reactions.

    Formation of the benzothiophene ring: This could involve sulfur insertion and cyclization reactions.

    Final coupling: The final step would involve coupling the different moieties to form the complete compound.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and other process optimizations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could occur at various nitrogen atoms in the indazole and pyridine rings.

    Substitution: The compound could undergo substitution reactions, particularly at positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions but might include oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Biological Studies: Use in studies of enzyme inhibition or receptor binding.

Industry

    Chemical Industry: Potential use in the synthesis of other complex organic

Properties

IUPAC Name

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(20-15-7-2-1-6-14(15)13-27-20)24-17-8-5-9-18-16(17)12-23-25(18)19-10-3-4-11-22-19/h3-4,10-13,17H,1-2,5-9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQGVQCUEYGOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3CCCC4=C3C=NN4C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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